molecular formula C6H14ClP B1625623 Chlorodipropyl-phosphine CAS No. 41157-34-0

Chlorodipropyl-phosphine

Cat. No.: B1625623
CAS No.: 41157-34-0
M. Wt: 152.6 g/mol
InChI Key: VCHLOUJUOQIBLQ-UHFFFAOYSA-N
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Description

Chlorodipropyl-phosphine is a tertiary phosphine derivative with the chemical formula ClP(CH₂CH₂CH₃)₂, featuring two propyl groups and one chlorine atom bonded to a central phosphorus atom. This organophosphorus compound is primarily used in organic synthesis as a ligand or precursor for transition metal catalysts and phosphorus-containing intermediates. Its reactivity is influenced by the electron-donating propyl substituents and the electrophilic chlorine atom, enabling applications in cross-coupling reactions and coordination chemistry.

Most referenced materials focus on structurally related compounds, such as Chlorodiisopropylphosphine (with isopropyl substituents) and other chlorinated phosphorus derivatives. The following sections will compare this compound with these analogues, emphasizing substituent effects, reactivity, and safety profiles.

Properties

IUPAC Name

chloro(dipropyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHLOUJUOQIBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511901
Record name Dipropylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41157-34-0
Record name Dipropylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Chlorodipropyl-phosphine and analogous compounds:

Compound Name Substituents on Phosphorus CAS Number Key Applications/Reactivity Toxicity/Safety Notes
This compound Two propyl groups, one chlorine Not reported Ligand in catalysis; precursor for phosphine oxides Limited data; assume similar hazards to analogues
Chlorodiisopropylphosphine Two isopropyl groups, one chlorine 86770-10-5* Grignard reagent in synthesis of phosphine ligands; air/moisture-sensitive Requires inert atmosphere handling
Diisopropyl Phosphorochloridate Two isopropyl groups, phosphate ester 1499-09-6 Intermediate in pesticide synthesis; phosphorylating agent High acute toxicity; use fume hoods
Bis(diisopropylamino)chlorophosphine Two diisopropylamino groups, one chlorine 56183-63-2 Building block for dendrimers; peptide coupling reagent Moderate chronic toxicity; avoid inhalation

*CAS for Chlorodiisopropylphosphine inferred from synthesis in .

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